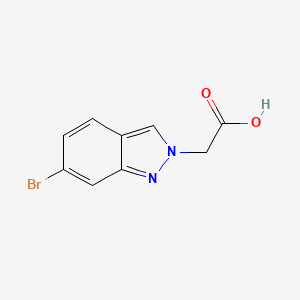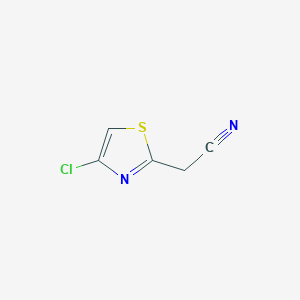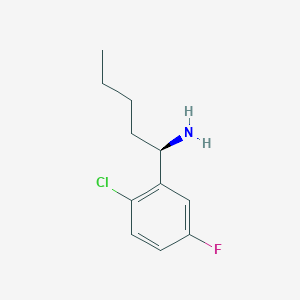
(R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-Fluoro-2-methylphenyl)piperidine hcl is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated and methylated benzene derivative.
Formation of Piperidine Ring: The benzene derivative undergoes a series of reactions to form the piperidine ring. This may involve cyclization reactions and the use of reagents such as sodium amide or lithium diisopropylamide.
Resolution of Enantiomers: Since the compound is chiral, resolution methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-(5-Fluoro-2-methylphenyl)piperidine hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidines with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
類似化合物との比較
Similar Compounds
(S)-2-(5-Fluoro-2-methylphenyl)piperidine hcl: The enantiomer of the compound with potentially different biological activity.
2-(5-Fluoro-2-methylphenyl)piperidine: The non-chiral version of the compound.
2-(5-Fluoro-2-methylphenyl)pyrrolidine: A structurally similar compound with a five-membered ring.
Uniqueness
®-2-(5-Fluoro-2-methylphenyl)piperidine hcl is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C12H17ClFN |
|---|---|
分子量 |
229.72 g/mol |
IUPAC名 |
(2R)-2-(5-fluoro-2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12;/h5-6,8,12,14H,2-4,7H2,1H3;1H/t12-;/m1./s1 |
InChIキー |
YGRIVKPHFPABMX-UTONKHPSSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCCN2.Cl |
正規SMILES |
CC1=C(C=C(C=C1)F)C2CCCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)



![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
